molecular formula C10H8ClFN2 B2539607 1-(2-chloro-6-fluorobenzyl)-1H-imidazole CAS No. 108315-13-5

1-(2-chloro-6-fluorobenzyl)-1H-imidazole

Cat. No.: B2539607
CAS No.: 108315-13-5
M. Wt: 210.64
InChI Key: WVFQLVIXKSHYTH-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include reduced imidazole derivatives or benzyl alcohols.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is investigated for its role in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole
  • 1-(2-Chloro-6-fluorobenzyl)-1H-triazole
  • 1-(2-Chloro-6-fluorobenzyl)-1H-tetrazole

Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQLVIXKSHYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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